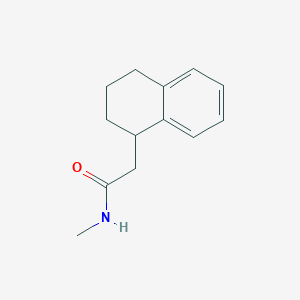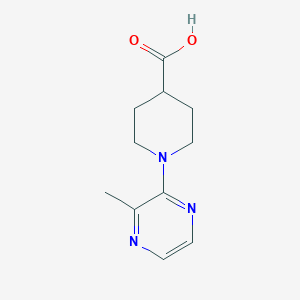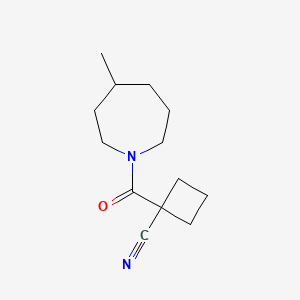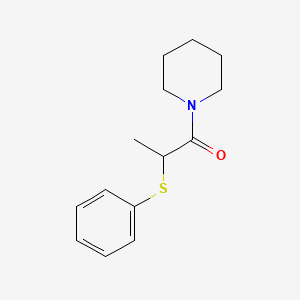
N-methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
描述
N-methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a naphthalene ring system that is partially hydrogenated, making it a tetrahydronaphthalene derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with N-methylacetamide under specific conditions. One common method includes:
Starting Materials: 1,2,3,4-tetrahydronaphthalene and N-methylacetamide.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the formation of the amide bond.
Procedure: The reactants are mixed and heated to a specific temperature, often around 100-150°C, for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors and the use of more robust catalysts to increase yield and reduce reaction time.
化学反应分析
Types of Reactions
N-methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This can further hydrogenate the naphthalene ring or reduce other functional groups.
Substitution: This includes nucleophilic or electrophilic substitution reactions where parts of the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxyl or carbonyl derivatives, while reduction could produce fully hydrogenated naphthalene derivatives.
科学研究应用
N-methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways.
Industry: It can be used in the production of materials with specific properties, such as polymers or resins.
作用机制
The mechanism of action of N-methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The exact pathways depend on the specific application and the biological system being studied. For instance, in medicinal chemistry, it might interact with a particular enzyme to inhibit its activity, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
N-methyl-2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide: A closely related compound with a similar structure but different positional isomerism.
2-Chloro-N-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide: Another derivative with a chloro substituent, which may alter its reactivity and applications.
Uniqueness
N-methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydronaphthalene core provides a stable yet reactive framework for further functionalization, making it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
N-methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-14-13(15)9-11-7-4-6-10-5-2-3-8-12(10)11/h2-3,5,8,11H,4,6-7,9H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVPVDOBZDUAPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1CCCC2=CC=CC=C12 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-amino-N-[(3,5-difluorophenyl)methyl]cyclopropane-1-carboxamide](/img/structure/B7607271.png)
![N-[(4-chlorophenyl)methyl]-1,2-oxazol-3-amine](/img/structure/B7607275.png)
![methyl (2R)-2-[(3-hydroxyphenyl)methylamino]propanoate](/img/structure/B7607279.png)
![N-[(3,4,5-trifluorophenyl)methyl]-1,2-oxazol-3-amine](/img/structure/B7607286.png)


![4-chloro-N-[[2-(trifluoromethyl)-1,3-dioxolan-2-yl]carbamoyl]benzamide](/img/structure/B7607311.png)

![[(3S)-3-aminopyrrolidin-1-yl]-(1,3-benzodioxol-5-yl)methanone](/img/structure/B7607313.png)

![(4-Benzylpiperazin-1-yl)[4-(propan-2-yl)phenyl]methanone](/img/structure/B7607319.png)
![6-Bicyclo[3.1.0]hexanyl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7607334.png)


